![molecular formula C11H11Br2N5OS B280403 N-(3,5-dibromopyridin-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)
N-(3,5-dibromopyridin-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dibromopyridin-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridine ring substituted with bromine atoms and a triazole ring, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dibromopyridin-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:
Synthesis of 3,5-dibromo-2-pyridinylamine: This can be achieved by bromination of 2-pyridinylamine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Formation of the triazole ring: The triazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with a suitable nitrile under acidic conditions.
Coupling reaction: The final step involves coupling the 3,5-dibromo-2-pyridinylamine with the triazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions may target the bromine atoms on the pyridine ring.
Substitution: The bromine atoms on the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichloro-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-(3,5-difluoro-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Comparison
Compared to its analogs with different halogen substitutions (chlorine or fluorine), N-(3,5-dibromopyridin-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide might exhibit different reactivity and biological activity due to the larger size and different electronic properties of bromine atoms. This could make it more or less effective in certain applications, highlighting its uniqueness.
Properties
Molecular Formula |
C11H11Br2N5OS |
|---|---|
Molecular Weight |
421.11 g/mol |
IUPAC Name |
N-(3,5-dibromopyridin-2-yl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C11H11Br2N5OS/c1-2-8-15-11(18-17-8)20-5-9(19)16-10-7(13)3-6(12)4-14-10/h3-4H,2,5H2,1H3,(H,14,16,19)(H,15,17,18) |
InChI Key |
ZRHXDUQQKBNMGK-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NN1)SCC(=O)NC2=C(C=C(C=N2)Br)Br |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)NC2=C(C=C(C=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


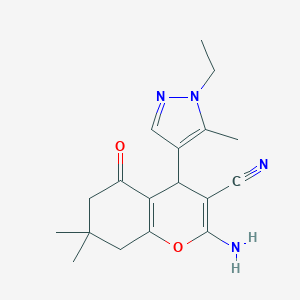
![2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B280324.png)
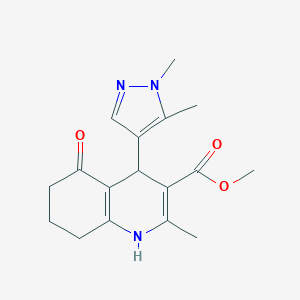
![2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE](/img/structure/B280326.png)
![2-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B280328.png)
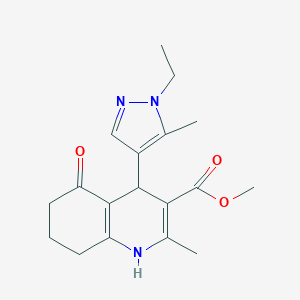

![11-(difluoromethyl)-4-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B280331.png)
![3-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole](/img/structure/B280334.png)
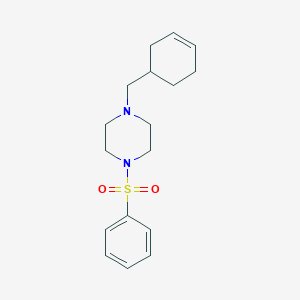
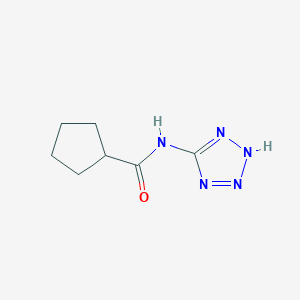
![1-ethyl-3-methyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B280341.png)

![N~3~-[2-(1-CYCLOHEXENYL)ETHYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B280346.png)
